molecular formula C11H16O3S B15237490 2-(Tert-butyl)-4-(methylsulfonyl)phenol

2-(Tert-butyl)-4-(methylsulfonyl)phenol

Katalognummer: B15237490
Molekulargewicht: 228.31 g/mol
InChI-Schlüssel: XZHMMCVBSPHHAS-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(Tert-butyl)-4-(methylsulfonyl)phenol is an organic compound characterized by the presence of a tert-butyl group and a methylsulfonyl group attached to a phenol ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Tert-butyl)-4-(methylsulfonyl)phenol typically involves the introduction of the tert-butyl and methylsulfonyl groups onto a phenol ring. One common method is the Friedel-Crafts alkylation, where tert-butyl chloride reacts with phenol in the presence of a Lewis acid catalyst like aluminum chloride. The methylsulfonyl group can be introduced via sulfonation using reagents such as methylsulfonyl chloride in the presence of a base like pyridine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and advanced purification techniques such as crystallization and distillation are often employed to ensure high-quality production.

Analyse Chemischer Reaktionen

Types of Reactions

2-(Tert-butyl)-4-(methylsulfonyl)phenol undergoes various chemical reactions, including:

    Oxidation: The phenol group can be oxidized to form quinones.

    Reduction: The methylsulfonyl group can be reduced to a methylthio group.

    Substitution: Electrophilic aromatic substitution reactions can occur at the phenol ring.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Halogenation using bromine or chlorination using chlorine gas in the presence of a catalyst.

Major Products Formed

    Oxidation: Formation of quinones.

    Reduction: Formation of methylthio derivatives.

    Substitution: Formation of halogenated phenols.

Wissenschaftliche Forschungsanwendungen

2-(Tert-butyl)-4-(methylsulfonyl)phenol has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or modulator.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antioxidant effects.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 2-(Tert-butyl)-4-(methylsulfonyl)phenol involves its interaction with specific molecular targets. The phenol group can form hydrogen bonds with enzymes or receptors, while the tert-butyl and methylsulfonyl groups can influence the compound’s hydrophobicity and steric properties, affecting its binding affinity and specificity. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    2-tert-Butyl-4-methylphenol: Lacks the methylsulfonyl group, making it less polar.

    4-tert-Butylphenol: Lacks both the methylsulfonyl and additional methyl groups, resulting in different reactivity and applications.

    2-tert-Butylphenol: Similar structure but without the methylsulfonyl group, affecting its chemical properties and uses.

Uniqueness

2-(Tert-butyl)-4-(methylsulfonyl)phenol is unique due to the presence of both the tert-butyl and methylsulfonyl groups, which confer distinct chemical properties such as increased steric hindrance and polarity. These features make it a valuable compound for specific applications in research and industry.

Eigenschaften

Molekularformel

C11H16O3S

Molekulargewicht

228.31 g/mol

IUPAC-Name

2-tert-butyl-4-methylsulfonylphenol

InChI

InChI=1S/C11H16O3S/c1-11(2,3)9-7-8(15(4,13)14)5-6-10(9)12/h5-7,12H,1-4H3

InChI-Schlüssel

XZHMMCVBSPHHAS-UHFFFAOYSA-N

Kanonische SMILES

CC(C)(C)C1=C(C=CC(=C1)S(=O)(=O)C)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.